molecular formula C24H17ClF2N2O3 B2812540 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate CAS No. 956795-39-4

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate

Cat. No.: B2812540
CAS No.: 956795-39-4
M. Wt: 454.86
InChI Key: DDFXVIVCFDITBP-UHFFFAOYSA-N
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Description

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as fluorophenoxy, methyl, phenyl, pyrazolyl, and chlorofluorobenzenecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate leaving group.

    Coupling reactions: The final assembly of the compound may involve coupling reactions such as Suzuki or Heck coupling to introduce the phenyl and chlorofluorobenzenecarboxylate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound’s unique structure could make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate
  • [5-(4-bromophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate

Uniqueness

The presence of the fluorophenoxy group in [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF2N2O3/c1-29-23(32-17-12-10-16(26)11-13-17)18(22(28-29)15-6-3-2-4-7-15)14-31-24(30)21-19(25)8-5-9-20(21)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFXVIVCFDITBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=CC=C3Cl)F)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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